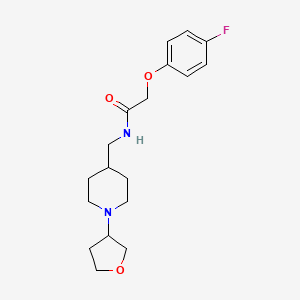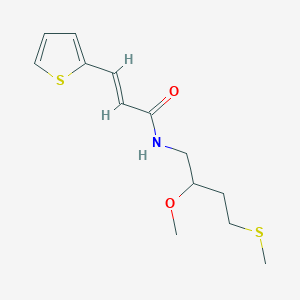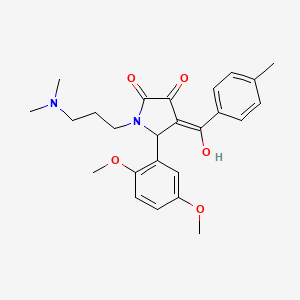![molecular formula C20H32Cl2N2O2 B2594775 2,6-Bis[(tert-butylamino)methyl]naphthalene-1,5-diol dihydrochloride CAS No. 2378806-62-1](/img/structure/B2594775.png)
2,6-Bis[(tert-butylamino)methyl]naphthalene-1,5-diol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[(tert-butylamino)methyl]naphthalene-1,5-diol dihydrochloride is a research chemical . It is used in various research applications and is available for purchase from several chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is1S/C20H30N2O2.2ClH/c1-19(2,3)21-11-13-7-9-16-15(17(13)23)10-8-14(18(16)24)12-22-20(4,5)6;;/h7-10,21-24H,11-12H2,1-6H3;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.
Aplicaciones Científicas De Investigación
Plastic Scintillators and Luminescent Materials
Research into plastic scintillators based on polymethyl methacrylate (PMMA) with various luminescent dyes, including compounds related to naphthalene derivatives, demonstrates their importance in developing materials with enhanced scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. These materials find applications in radiation detection and measurement technologies (Salimgareeva & Kolesov, 2005).
Environmental Impact and Toxicity of BPA Alternatives
The environmental and health impacts of bisphenol A (BPA) and its alternatives, including compounds with tert-butyl groups, have been extensively studied. Research focusing on the carcinogenic, mutagenic, reproductive toxicity, and endocrine-disrupting properties of these compounds highlights the need for safer chemical substitutes in consumer products (den Braver-Sewradj et al., 2020).
Environmental and Human Exposure to Synthetic Phenolic Antioxidants
Studies on synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and related compounds, focus on their widespread environmental occurrence, human exposure pathways, and potential toxicity. These investigations are crucial for understanding the environmental behaviors and health risks associated with SPAs and guiding the development of safer alternatives (Liu & Mabury, 2020).
Polymeric Materials with Naphthalene Units
Research on poly(butylene 2,6-naphthalate) (PBN) and its properties as a crystallizable polyester highlights the material's potential applications in industries requiring materials with excellent anti-abrasion, low friction, superior chemical resistance, and outstanding gas barrier characteristics. The development of specific crystal structures and morphologies in PBN is key to harnessing these properties (Ding et al., 2019).
Propiedades
IUPAC Name |
2,6-bis[(tert-butylamino)methyl]naphthalene-1,5-diol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2.2ClH/c1-19(2,3)21-11-13-7-9-16-15(17(13)23)10-8-14(18(16)24)12-22-20(4,5)6;;/h7-10,21-24H,11-12H2,1-6H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIIOXOVVKZZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C2=C(C=C1)C(=C(C=C2)CNC(C)(C)C)O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2594693.png)


![5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2594696.png)

![Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B2594698.png)
![3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2594699.png)




![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2594710.png)
![[(3-chlorophenyl)carbamoyl]methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2594711.png)